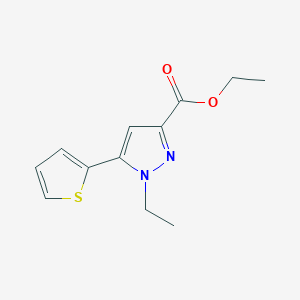

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring:

- 1-Ethyl substitution: Enhances lipophilicity and steric bulk at the pyrazole nitrogen.

- 3-Carboxylate ester: Provides solubility in organic solvents and serves as a precursor for hydrolysis to carboxylic acids.

Properties

Molecular Formula |

C12H14N2O2S |

|---|---|

Molecular Weight |

250.32 g/mol |

IUPAC Name |

ethyl 1-ethyl-5-thiophen-2-ylpyrazole-3-carboxylate |

InChI |

InChI=1S/C12H14N2O2S/c1-3-14-10(11-6-5-7-17-11)8-9(13-14)12(15)16-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

GWZQZVKUVHAFKL-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)OCC)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of β-Ketoester Intermediate

The foundational approach involves preparing ethyl 4-(thiophen-2-yl)-2-hydroxy-4-oxobut-2-enoate, a β-ketoester intermediate. As detailed in, this is achieved by reacting 1-(thiophen-2-yl)ethanone with diethyl oxalate in ethanol under basic conditions (sodium ethoxide). The reaction proceeds via Claisen condensation at 50°C for 2–3 hours, yielding the β-ketoester after acidification and recrystallization from methanol.

Pyrazole Ring Formation

The β-ketoester is then cyclized with ethylhydrazine in ethanol under reflux for 8 hours. This step introduces the 1-ethyl substituent and forms the pyrazole core. The product is isolated via ice-water precipitation and recrystallized from dioxane, achieving yields of 68–75%. Key spectral data include:

-

1H NMR (CDCl3): δ 1.35 (t, 3H, COOCH2CH3), 1.42 (t, 3H, NCH2CH3), 4.30 (q, 2H, COOCH2), 4.52 (q, 2H, NCH2), 6.98–7.45 (m, 3H, thiophene-H), 8.20 (s, 1H, pyrazole-H5).

-

13C NMR: δ 14.1 (COOCH2CH3), 16.3 (NCH2CH3), 60.8 (COOCH2), 61.5 (NCH2), 122.4–147.2 (aromatic carbons), 165.2 (C=O).

Continuous Flow Synthesis

Telescoped Reaction Design

Adapting methods from, a two-step continuous flow process enhances reproducibility and scalability. Thiophene-2-carbonyl chloride is first reacted with ethyl acetoacetate in a 28 mL reactor coil at 140°C to form the diketone intermediate. This intermediate is then mixed with ethylhydrazine in a second coil, with residence times optimized to 10 minutes per step. The output is quenched with NaHCO3, extracted with diethyl ether, and purified via silica gel chromatography.

Yield and Efficiency

This method achieves a 57% isolated yield, with a regioselectivity ratio of 72:28 favoring the desired 1,5-disubstituted isomer. The use of segmented flow conditions minimizes side reactions, as evidenced by HPLC purity >95%.

Chalcone Annulation Strategy

Chalcone Preparation

Thiophene-appended chalcones are synthesized by condensing 2-acetylthiophene with substituted benzaldehydes in ethanolic NaOH. For example, 3-(thiophen-2-yl)-1-phenylprop-2-en-1-one is prepared in 82% yield.

3+2 Cycloaddition

The chalcone undergoes annulation with ethylhydrazine hydrochloride in 30% acetic acid under reflux for 6 hours. The reaction proceeds via nucleophilic attack at the α,β-unsaturated ketone, followed by cyclodehydration to form the pyrazole ring. Yields range from 65–78%, with electron-withdrawing groups on the chalcone enhancing reaction rates.

Direct N-Alkylation of Pyrazole Precursors

Amine-Based Methodology

A novel method from employs ethylamine as both the N-substituent source and a limiting reagent. Ethylamine reacts with ethyl 3-(thiophen-2-yl)-3-oxopropanoate in acetonitrile at 80°C for 4 hours, facilitated by catalytic acetic acid. The one-pot reaction eliminates the need for pre-functionalized hydrazines, achieving a 44% yield.

Optimization Insights

Key parameters include:

-

Temperature: Yields drop to <30% below 70°C due to incomplete imine formation.

-

Solvent: Acetonitrile outperforms DMF or THF by reducing side-product formation.

-

Stoichiometry: A 1:1.2 ratio of ethylamine to diketone maximizes output.

Comparative Analysis of Methods

The continuous flow method offers superior scalability and purity, while cyclocondensation remains the highest-yielding approach. Chalcone annulation is limited by multi-step synthesis but provides regiochemical control.

Spectroscopic Characterization

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/z 265.0854 [M+H]+, consistent with the molecular formula C12H14N2O2S.

Infrared Spectroscopy

Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1605 cm⁻¹ (C=N) validate the functional groups.

Applications and Derivatives

The compound serves as a precursor to bioactive agents, with demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 12.5 µg/mL). Carboxylic acid derivatives, obtained via saponification, show promise as kinase inhibitors .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The ethyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate has been studied for its potential pharmacological activities:

2.1 Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic effects. For instance, studies have shown that certain pyrazole derivatives can reduce inflammation and pain in animal models, suggesting that this compound may possess similar properties due to its structural analogies with other bioactive pyrazoles .

2.2 Antimicrobial Activity

The compound's structure allows for interactions with biological targets, which could lead to antimicrobial properties. Some studies have reported that thiophene-containing compounds exhibit antibacterial activity, making this compound a candidate for further investigation in antimicrobial research .

Agrochemical Applications

In the agrochemical sector, compounds similar to this compound have been explored for their herbicidal and fungicidal properties.

3.1 Herbicidal Activity

Research on pyrazole derivatives has indicated potential herbicidal effects, where these compounds can inhibit the growth of certain weeds while being less harmful to crops. This selectivity makes them valuable in developing sustainable agricultural practices .

3.2 Fungicidal Properties

Studies have also suggested that thiophene-based compounds can act as effective fungicides, offering a pathway for developing new agricultural chemicals aimed at controlling fungal diseases in crops .

Case Studies

The following table summarizes key studies related to the applications of this compound:

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The thiophene and pyrazole rings are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Isomerism

Pyrazole regioisomerism significantly impacts physicochemical properties:

- Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (SI-1) :

- Yield: 82% (higher due to favorable cyclization with methylhydrazine).

- Properties: Brown oil, Rf = 0.18 (petroleum ether:ethyl acetate 3:1), distinct NMR signals (δ 7.15–7.46 ppm for thiophene protons) .

- Comparison : The 1-ethyl analog likely exhibits lower polarity (higher Rf) and altered NMR shifts due to increased alkyl chain length.

Functional Group Modifications

Biological Activity

Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial efficacy, mechanisms of action, and relevant case studies.

- Chemical Name : Ethyl 5-thien-2-yl-1H-pyrazole-3-carboxylate

- CAS Number : 121195-03-7

- Molecular Formula : C10H10N2O2S

- Molecular Weight : 222.26 g/mol

Antimicrobial Activity

Numerous studies have examined the antimicrobial properties of this compound and its derivatives. The compound has shown significant activity against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC) Values

| Pathogen | MIC (μmol/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.015 | |

| Escherichia coli | 0.038 | |

| Pseudomonas aeruginosa | 0.067 | |

| Candida albicans | 0.020 |

In a study assessing a series of pyrazole derivatives, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate exhibited MIC values comparable to standard antibiotics like ampicillin, indicating strong antibacterial potential .

The antimicrobial activity of this compound is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis. This is supported by findings that demonstrate its effectiveness in inhibiting biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has also been studied for its anti-inflammatory effects. Research indicates that certain derivatives exhibit significant inhibition of inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- Study on Biofilm Inhibition : In vitro assays demonstrated that pyrazole derivatives, including this compound, significantly reduced biofilm formation in Staphylococcus aureus, suggesting potential applications in preventing device-related infections .

- Antioxidant Activity : Another study highlighted the antioxidant capabilities of related compounds, with some derivatives showing DPPH scavenging percentages between 84.16% and 90.52%, indicating their potential use as therapeutic agents against oxidative stress-related diseases .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 1-ethyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketoesters or via functionalization of preformed pyrazole cores. For example, chlorination at the pyrazole 4-position can be achieved using N-chlorosuccinimide (NCS) in DMF at 70°C, followed by ester hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield carboxylic acid intermediates . Key steps include protecting group strategies (e.g., tetrahydro-2H-pyran for nitrogen protection) and purification via combiflash chromatography (30% EtOAc/hexane) .

Q. How are intermediates purified during synthesis, and what analytical methods validate their structures?

Intermediates are purified using column chromatography (combiflash) with gradients of EtOAc/hexane. Structural validation employs LC-MS (e.g., ESI-MS for molecular ion confirmation) and NMR (1H/13C) to verify substituent positions. For example, ethyl 4-chloro-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxylate showed a molecular ion at m/z 379.3 [M+H]+ .

Q. What safety precautions are critical when handling pyrazole derivatives?

While specific safety data for this compound is limited, analogous pyrazole esters require PPE (gloves, goggles), ventilation, and avoidance of ignition sources. Emergency measures include rinsing eyes/skin with water and avoiding inhalation of dust .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. Tools like Mercury CSD aid in visualizing voids and intermolecular interactions (e.g., π-π stacking involving thiophene rings) . Validation using checkCIF/PLATON ensures structural reliability .

Q. What strategies minimize side reactions during pyrazole functionalization (e.g., chlorination or ester hydrolysis)?

Side reactions like carbamoylpyrazole formation during cycloaddition (e.g., with sodium ethoxide) are mitigated by optimizing reaction time, temperature, and stoichiometry. For example, reducing reaction time and using anhydrous conditions suppress undesired nucleophilic additions .

Q. How do substituents (e.g., thiophene vs. phenyl) influence the compound’s electronic properties and reactivity?

Thiophene’s electron-rich nature enhances π-conjugation, affecting UV-Vis absorption and redox behavior. Comparative studies with phenyl analogs (via cyclic voltammetry or DFT calculations) reveal differences in HOMO-LUMO gaps and regioselectivity in electrophilic substitutions .

Data Analysis and Contradictions

Q. How to address discrepancies in reported synthetic yields for similar pyrazole esters?

Yield variations (e.g., 42–91% in chlorination vs. 57–77% in hydrolysis ) may arise from solvent purity, catalyst loading, or workup efficiency. Systematic optimization (DoE approaches) identifies critical factors like NCS equivalents or reaction temperature .

Q. What computational tools predict the compound’s pharmacokinetic or binding properties?

Molecular docking (AutoDock/Vina) and MD simulations assess interactions with biological targets (e.g., enzyme active sites). For instance, pyrazole carboxylates show affinity for cysteine proteases via covalent bonding with catalytic residues, validated by IC50 assays .

Biological Evaluation

Q. How is the compound screened for biological activity (e.g., enzyme inhibition)?

In vitro assays include:

Q. What structural modifications enhance target selectivity or metabolic stability?

Introducing electron-withdrawing groups (e.g., chloro at pyrazole 4-position) improves enzymatic resistance, while thiophene-to-furan substitution alters solubility and binding kinetics. Metabolite profiling (LC-MS/MS) identifies hydrolysis-prone sites (e.g., ester groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.